N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE

Antimicrobial Antitubercular Scaffold Derivatization

N-(7-Oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (CAS 154404-97-4) is a partially saturated benzothiazole building block characterized by a 7-oxo substituent on the tetrahydrobenzo[d]thiazole ring and an N-acetyl side chain at the 2-position. The compound has a molecular formula of C₉H₁₀N₂O₂S, a molecular weight of 210.26 g/mol, and a melting point of 267–268 °C.

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
CAS No. 154404-97-4
Cat. No. B1616250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE
CAS154404-97-4
Molecular FormulaC9H10N2O2S
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(S1)C(=O)CCC2
InChIInChI=1S/C9H10N2O2S/c1-5(12)10-9-11-6-3-2-4-7(13)8(6)14-9/h2-4H2,1H3,(H,10,11,12)
InChIKeyVXXUKWLHWFFUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE Procurement Guide: Core Scaffold Identity and Baseline Specifications


N-(7-Oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (CAS 154404-97-4) is a partially saturated benzothiazole building block characterized by a 7-oxo substituent on the tetrahydrobenzo[d]thiazole ring and an N-acetyl side chain at the 2-position . The compound has a molecular formula of C₉H₁₀N₂O₂S, a molecular weight of 210.26 g/mol, and a melting point of 267–268 °C . It is commercially available at purities of ≥95% (standard grade) and ≥98% (high-purity grade), with suppliers recommending long-term storage in cool, dry conditions (2–8 °C sealed) and shipping at ambient temperature within continental US . The scaffold serves as a versatile precursor for the construction of bioactive molecules across antimicrobial, kinase-inhibitory, and epigenetic-modulator programs [1].

Why N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE Cannot Be Substituted by Generic Benzothiazole Analogs


Superficial structural similarity among 2-acetamido-benzothiazole derivatives obscures critical functional differences that preclude simple interchange. The target compound's defining features—a partially saturated tetrahydrobenzo[d]thiazole ring bearing a ketone at position 7 and an N-acetyl cap at the 2-amino position—create a unique hydrogen-bonding and steric profile that is absent in fully aromatic (e.g., N-(1,3-benzothiazol-2-yl)acetamide, CAS 3028-06-6), 6-acetamido-2-amino regioisomers (e.g., CAS 104617-51-8), or 6-oxo tautomers (e.g., CAS 404892-23-5) [1]. In kinase inhibitor programs, the 7-oxo group participates in critical hinge-region hydrogen bonds within the ATP-binding pocket, while the saturated ring modulates conformational flexibility and selectivity; both features are lost upon aromatization or positional rearrangement [2]. In antimicrobial scaffold derivatization, the 7-oxo-tetrahydrobenzothiazole nucleus provides a specific electrophilic handle for piperazine coupling that is absent in the 6-oxo isomer, leading to divergent SAR outcomes [3]. These structural distinctions directly translate into measurable differences in biological potency, selectivity, and synthetic tractability, as quantified below.

Quantitative Differentiation Evidence for N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE Against Closest Analogs


Antimicrobial Scaffold Potency: Dihydrobenzothiazole-Piperazinyl Derivatives Deliver MIC of 6.25 µg/mL Against Mycobacterium tuberculosis H37Rv

Derivatives constructed on the 7-oxo-tetrahydrobenzothiazole core (specifically compounds 7j, 7l, and 7w from a 32-member library) achieved moderate antitubercular activity with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv [1]. The parent scaffold itself provides the 7-oxo and 2-acetamido handles that are essential for piperazine coupling; attempts to use the 6-oxo regioisomer (CAS 404892-23-5) or the fully aromatic N-(1,3-benzothiazol-2-yl)acetamide (CAS 3028-06-6) as the core building block would fail to generate the same substitution geometry, as demonstrated by the specificity of the synthetic route starting from 2-amino-5,6-dihydro-benzo[d]thiazol-7(4H)-one [2].

Antimicrobial Antitubercular Scaffold Derivatization

Thrombin Inhibition Selectivity: 4,5,6,7-Tetrahydrobenzothiazole Arginine Mimetics Achieve 342-Fold Selectivity Over Trypsin

The 4,5,6,7-tetrahydrobenzothiazol-2-amine motif—the direct precursor to the target compound's core—serves as a novel arginine side-chain mimetic in thrombin inhibitor design. The most potent compound in this series (Compound 9) exhibited an in vitro Ki of 128 nM against thrombin with 342-fold selectivity over trypsin [1]. The partially saturated ring system provides the weakly basic character and conformational preference required for selective P1 pocket engagement, a feature that is directly comparable across heterobicyclic mimetics: 4,5,6,7-tetrahydroindazole, 5,6,7,8-tetrahydroquinazoline, and 4,5,6,7-tetrahydrobenzothiazole were all evaluated head-to-head, with the tetrahydrobenzothiazole P1 moiety delivering a distinct selectivity profile [2]. The target compound N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide represents the acetylated form of this validated P1 mimetic scaffold.

Thrombin Anticoagulant Arginine Mimetic

Dual Kinase Inhibition Benchmarking: Tetrahydrobenzo[d]thiazole Lead Achieves CK2 IC50 of 1.9 µM and GSK3β IC50 of 0.67 µM

In a systematic medicinal chemistry campaign specifically targeting the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold, compound 1g demonstrated dual kinase inhibitory activity with IC50 values of 1.9 µM against CK2 and 0.67 µM against GSK3β [1]. This study established that the carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition, while the tetrahydrobenzo[d]thiazole core provides the essential hinge-binding scaffold. The target compound N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide serves as a key synthetic intermediate en route to these advanced leads; its 7-oxo group is critical for downstream functionalization and distinguishes it from the 6-amino-substituted analogs (e.g., CAS 104617-51-8) that lack the ketone handle required for further elaboration at this position .

Kinase Inhibition CK2 GSK3β

Scaffold Versatility Across Therapeutic Indications: HDAC, p53, and PI3Kα Programs Validate the 7-Oxo-Tetrahydrobenzothiazole Core

The 4,5,6,7-tetrahydrobenzothiazole core—of which the target compound is the 7-oxo-2-acetamido derivative—has been independently validated across three distinct therapeutic programs with quantitative benchmarks. In the HDAC inhibitor program, compound 6h (a hydroxamic acid derivative built on the tetrahydrobenzothiazole skeleton) demonstrated pan-HDAC inhibitory activity with IC50 values in the low micromolar range against seven human cancer cell lines and potent antitumor effects in an A549 zebrafish xenograft model [1]. In the p53 inhibitor program, imino-tetrahydro-benzothiazole derivatives 2b and 4b were more potent than pifithrin-α (PFT-α), with compound 2b being two log values more active in vivo than PFT-α [2]. In the PI3Kα program, cyclization within a 4′,5-bisthiazole series incorporating the tetrahydrobenzothiazole motif led to novel selective PI3Kα inhibitors . The target compound's 7-oxo-2-acetamido substitution pattern is the common synthetic precursor enabling all three derivatization pathways; fully aromatic benzothiazole analogs (e.g., CAS 3028-06-6) cannot access the saturated-ring conformational space required for these activities.

HDAC p53 PI3Kα

Synthetic Accessibility and Purity Advantage: Well-Established Two-Step Route with Commercial Availability at ≥98% Purity

The target compound is synthesized via a concise two-step sequence: (1) condensation of cyclohexane-1,3-dione with thiourea to yield 2-amino-5,6-dihydro-benzo[d]thiazol-7(4H)-one, followed by (2) acetylation with acetic anhydride to afford the target product [1]. This route has been reproduced in multiple independent laboratories and provides the compound in excellent yields. Commercially, the compound is available in two purity grades: standard (≥95%) and high-purity (≥98%), with the latter suitable for QC-regulated pharmaceutical R&D environments . In contrast, the 6-oxo regioisomer (CAS 404892-23-5) and the 6-acetamido-2-amino analog (CAS 104617-51-8) are not available at comparable purity grades from multiple suppliers, and their synthetic routes require additional synthetic steps or different starting materials that increase cost and lead time .

Synthesis Purity Supply Chain

Recommended Application Scenarios for N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE Based on Quantitative Evidence


Antitubercular Lead Generation: Synthesis of Piperazinyl-Acetamide Derivatives Targeting Mycobacterium tuberculosis

Programs seeking novel antitubercular chemotypes should prioritize the 7-oxo scaffold as the core building block for constructing 2-[4-substituted-1-piperazinyl]-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamides [1]. The published library of 32 compounds (7a–af) established an MIC of 6.25 µg/mL against M. tuberculosis H37Rv for the most active analogs (7j, 7l, 7w), with ciprofloxacin as the reference standard. Molecular docking and predicted ADMET properties are already available for this scaffold series, providing a de-risked starting point for hit-to-lead optimization. [1]

Dual CK2/GSK3β Inhibitor Development for PTEN-Activation Oncology Programs

The tetrahydrobenzo[d]thiazole scaffold is the only chemotype with published dual CK2/GSK3β inhibition data validated by pharmacophore mapping [2]. Lead compound 1g achieved CK2 IC50 = 1.9 µM and GSK3β IC50 = 0.67 µM. The target compound N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide serves as the key synthetic intermediate for accessing this chemical series. Programs targeting the PTEN deactivation pathway should acquire the 7-oxo variant specifically, as the 6-substituted regioisomer (CAS 104617-51-8) does not provide the correct functionalization vector for the meta-carboxylphenyl series that yielded optimal dual inhibition. [2]

Selective Thrombin Inhibitor Design Using the P1 Arginine Mimetic Motif

For anticoagulant discovery programs, the 4,5,6,7-tetrahydrobenzothiazol-2-amine motif (the immediate synthetic precursor to the target compound) has been crystallographically validated as a P1 arginine side-chain mimetic in human α-thrombin [3]. The best compound in the series (Compound 9) achieved a Ki of 128 nM with 342-fold selectivity over trypsin. X-ray co-crystal structures are available (PDB deposited), enabling structure-based design. The target acetamide compound can be directly deprotected to the free 2-amine for incorporation into tripeptide or peptidomimetic inhibitor frameworks. [3]

Epigenetic Drug Discovery: HDAC Inhibitor Scaffold with In Vivo Validation

The tetrahydrobenzothiazole skeleton has been independently validated as an HDAC inhibitor scaffold, with lead compound 6h demonstrating pan-HDAC activity (IC50 low µM) across seven human cancer cell lines and in vivo antitumor efficacy in an A549 zebrafish xenograft model [4]. The target compound provides the core ring system for constructing the hydroxamic acid-based HDAC inhibitor series. Its 7-oxo group offers a synthetic handle for further derivatization, and its commercial availability at ≥98% purity supports reproducible SAR campaigns in epigenetic drug discovery. [4]

Quote Request

Request a Quote for N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.